molecular formula C10H8N4O B14356398 4-Oxohexane-1,1,2,2-tetracarbonitrile CAS No. 90138-05-9

4-Oxohexane-1,1,2,2-tetracarbonitrile

Cat. No.: B14356398
CAS No.: 90138-05-9
M. Wt: 200.20 g/mol
InChI Key: UEEZGKOZEFNAPL-UHFFFAOYSA-N
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Description

4-Oxohexane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by the presence of four cyano groups and a ketone functional group. This compound is part of a broader class of tetracarbonitriles, which are known for their significant reactivity and utility in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxohexane-1,1,2,2-tetracarbonitrile typically involves the reaction of hexanone with tetracyanoethylene. This reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid in a solvent such as 1,4-dioxane. The reaction mixture is stirred at a temperature range of 30-40°C until complete dissolution is achieved .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by employing solvent-free conditions. This method not only conforms to green chemistry principles but also ensures high conversion rates and yields ranging from 84-98% . The absence of toxic solvents and the high efficiency of this method make it particularly attractive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Oxohexane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including rearrangement, substitution, and addition reactions. One notable reaction is its rearrangement in the presence of ammonium acetate and acetic acid, leading to the formation of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tetracyanoethylene, hydrochloric acid, and ammonium acetate. The reaction conditions often involve moderate temperatures and the use of solvents like 1,4-dioxane or acetic acid .

Major Products

The major products formed from the reactions of this compound include various heterocyclic compounds, such as hydroxytricyanopyrrole derivatives.

Mechanism of Action

The mechanism of action of 4-Oxohexane-1,1,2,2-tetracarbonitrile primarily involves its ability to undergo rearrangement and substitution reactions. These reactions often lead to the formation of highly conjugated systems, which can interact with various molecular targets. The presence of multiple cyano groups and a ketone functional group allows for diverse reactivity, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxohexane-1,1,2,2-tetracarbonitrile is unique due to its specific chain length and the presence of four cyano groups, which confer distinct reactivity and stability. Its ability to form highly conjugated systems and its versatility in synthetic applications make it a valuable compound in both research and industrial contexts .

Properties

CAS No.

90138-05-9

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

4-oxohexane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C10H8N4O/c1-2-9(15)3-10(6-13,7-14)8(4-11)5-12/h8H,2-3H2,1H3

InChI Key

UEEZGKOZEFNAPL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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